3,5-Dimethoxytoluene
Overview
Description
Synthesis Analysis
The synthesis of 3,5-Dimethoxytoluene and its derivatives involves various chemical processes, including methylation and cyclization reactions. One study describes the synthesis of 3,5-Dimethoxytoluene derivatives via the methylation of precursor molecules in rose petals, highlighting the biosynthesis pathways in nature (Scalliet et al., 2002). Another approach involves a two-step synthesis starting from commercially available precursors, leading to key intermediates for preparing coenzyme Q compounds (Qiu et al., 2019).
Molecular Structure Analysis
The molecular structure of 3,5-Dimethoxytoluene derivatives has been elucidated using various spectroscopic methods. For example, the structure of 5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide was determined by single crystal X-ray diffraction studies, shedding light on the compound's spatial configuration and molecular interactions (Prabhuswamy et al., 2016).
Chemical Reactions and Properties
3,5-Dimethoxytoluene undergoes various chemical reactions, including oxidation and dimerization processes. One study investigated the aerobic oxidation of a similar compound, 3,4-Dimethoxytoluene, with metal/bromide catalysts, revealing insights into the reaction mechanisms and the formation of intermediate compounds (Partenheimer, 2004). Another research demonstrated the promoted dimerization of α-methylstyrene derivatives by 3,5-dimethoxy substituents, highlighting the influence of substituents on the reaction pathways (Schmitt & Birr, 1980).
Physical Properties Analysis
The physical properties of 3,5-Dimethoxytoluene derivatives, such as solubility, melting points, and boiling points, are crucial for understanding their behavior in different environments. These properties are determined by the molecular structure and functional groups present in the compound. Research on similar compounds, such as poly(3,4-dimethoxythiophene), provides insights into their conductivity, film formation abilities, and applications in material science (Hagiwara et al., 1989).
Chemical Properties Analysis
The chemical properties of 3,5-Dimethoxytoluene, including reactivity, stability, and compatibility with other substances, are essential for its application in synthesis and industrial processes. Studies on the synthesis and properties of related compounds, such as 3,5-Dimethoxyphthalic Anhydride, provide valuable information on the reactivity and potential applications of these molecules in synthesizing bioactive compounds and materials (Liu Zuliang, 2007).
Scientific Research Applications
1. Role in Rose Scent Composition
3,5-Dimethoxytoluene (DMT) is identified as a characteristic scent compound in specific roses such as Rosa x hybrida cv. 'Yves Piaget'. Research indicates a positive correlation between the expression levels of two key genes, PAR and OOMT2, and the emission of DMT, demonstrating its significant contribution to the floral scent composition (Chen et al., 2015).
2. In Organic Synthesis
DMT has been utilized in organic synthesis, particularly in the total synthesis of complex molecules. For instance, it served as a starting material in the copper-catalyzed intermolecular [5+2] homodimerization of hydroxy p-quinone, leading to the synthesis of (-)-perezoperezone (Long et al., 2019).
3. In Traditional Chinese Medicine
DMT is one of the major volatile constituents identified in traditional Chinese medicine preparations like Asari Radix et Rhizoma. Its presence and concentration in various tissues and fluids were studied using advanced techniques like headspace-solid phase microextraction-gas chromatography-mass spectrometry (Zhang et al., 2016).
4. Insecticidal Properties
Research on Asarum heterotropoides, a plant used in traditional medicine, revealed that DMT, among other compounds, exhibited significant toxic and repellent effects against certain insect species. This finding highlights its potential in developing natural insecticides (Wang et al., 2018).
5. Cytotoxicity Evaluation
DMT was used in the synthesis of amorfrutins A and B, compounds that showed cytotoxicity and selective cytotoxicity against human tumor cell lines, suggesting its utility in cancer research (Brandes et al., 2020).
6. In Analytical Chemistry
DMT derivatives have been employed in analytical chemistry, particularly in the development of molecularly imprinted sensors for the selective detection of specific compounds in complex matrices, demonstrating its versatility in analytical applications (Capoferri et al., 2017).
7. As A Component in Floral Volatiles
The presence of DMT in the floral volatiles of various stone fruit crops like apricot and peach was studied, highlighting its role in plant-pollinator interactions and suggesting its potential application in enhancing pollination in agricultural settings (El-Sayed et al., 2018).
Safety And Hazards
properties
IUPAC Name |
1,3-dimethoxy-5-methylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c1-7-4-8(10-2)6-9(5-7)11-3/h4-6H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIZBLVRXRWHLFA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8063339 | |
Record name | 3,5-Dimethoxytoluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8063339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dimethoxytoluene | |
CAS RN |
4179-19-5 | |
Record name | 3,5-Dimethoxytoluene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4179-19-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,5-Dimethoxytoluene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004179195 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,5-Dimethoxytoluene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72352 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzene, 1,3-dimethoxy-5-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 3,5-Dimethoxytoluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8063339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5-dimethoxytoluene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.863 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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